2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)ethanethiol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-(dimethylamino)ethanethiol and chloroacetic acid.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the sulfanyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Scientific Research Applications
2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid can be compared with other similar compounds, such as:
2-(2-{[2-(dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid: This compound has a thiazole ring, which imparts different chemical and biological properties.
Thiazole derivatives: These compounds share the thiazole ring structure and have diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7(2)3-4-10-5-6(8)9/h3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKADMLMRXJDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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